2-Chloro-4-(2-fluorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile
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Overview
Description
2-Chloro-4-(2-fluorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline core substituted with chloro, fluoro, and carbonitrile groups. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(2-fluorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the preparation of a suitable quinoline derivative, followed by the introduction of chloro and fluoro substituents through electrophilic aromatic substitution reactions. The final step often involves the addition of a carbonitrile group using reagents like cyanogen bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and specific reaction conditions, such as temperature and pressure control, is crucial in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(2-fluorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in different applications.
Scientific Research Applications
2-Chloro-4-(2-fluorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(2-fluorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-fluorophenol
- 2-Chloro-4-fluorophenylboronic acid
- 2-Chloro-4-(trifluoromethyl)pyrimidine
Uniqueness
Compared to similar compounds, 2-Chloro-4-(2-fluorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile stands out due to its unique combination of substituents and its tetrahydroquinoline core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H12ClFN2 |
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Molecular Weight |
286.73 g/mol |
IUPAC Name |
2-chloro-4-(2-fluorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C16H12ClFN2/c17-16-12(9-19)15(10-5-1-3-7-13(10)18)11-6-2-4-8-14(11)20-16/h1,3,5,7H,2,4,6,8H2 |
InChI Key |
GJVIVQUQRPGAFN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(C(=N2)Cl)C#N)C3=CC=CC=C3F |
Origin of Product |
United States |
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